![molecular formula C11H13N5O4 B1680203 Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, 3-oxide CAS No. 58131-57-0](/img/structure/B1680203.png)
Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, 3-oxide
Overview
Description
Scientific Research Applications
Synthetic Precursors and Chemical Reactions Benzofurazan N-oxides, including variants like 4-(4-methyl-1-piperazinyl)-7-nitrobenzofurazan 3-oxide, are notable for their reactivity in synthesizing diverse chemical compounds. For example, they react with primary nitroalkanes to produce 1-hydroxybenzimidazole 3-oxides and with secondary nitroalkanes to form red 2,2-dialkyl-2H-benzimidazole 1,3-dioxides. These reactions showcase the utility of benzofurazan N-oxides in creating compounds with varying chemical structures and properties (Latham et al., 1977).
Catalytic and Annulation Processes In a more recent application, benzofurazan N-oxides have been utilized in gold-catalyzed annulation processes. This method facilitates the synthesis of functionalized 7-nitroindoles, highlighting the versatility of benzofurazan N-oxides as precursors in catalytic reactions (Xu et al., 2019).
Fluorogenic and Fluorescent Labeling Benzofurazan derivatives are significant in the field of fluorogenic and fluorescent labeling. Compounds with a benzofurazan skeleton, such as those related to 4-(4-methyl-1-piperazinyl)-7-nitrobenzofurazan 3-oxide, are used for their fluorescent characteristics in various analytical and biological applications. These compounds are chosen for their sensitivity and specificity in labeling different analytes (Uchiyama et al., 2001)
Antibacterial Applications Benzofurazan N-oxide derivatives have shown potential in the synthesis of compounds with antibacterial properties. For instance, their reaction with β-diketone and β-ketoester leads to the formation of quinoxalines 1,4-di-N-oxide, which demonstrate significant in vitro antibacterial activity. This indicates the potential of benzofurazan N-oxide derivatives in developing new antibacterial agents (Hua Lan-ying, 2008).
Electrophilic Character and Reactivity The electrophilic character of benzofurazan derivatives, especially those with nitro groups, has been extensively studied. These compounds exhibit significant electrophilic reactivity, making them valuable in various chemical reactions, including as fluorogenic reagents for detecting amino and thiol residues on proteins, drugs, and biologically active molecules (Sebban et al., 2012).
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFZDJLPWDCQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206858 | |
Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, 3-oxide | |
CAS RN |
58131-57-0 | |
Record name | 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58131-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofurazan, 3-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzofurazan, 3-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J576F4C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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